molecular formula C15H13N3O B1612405 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline CAS No. 915922-80-4

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

Cat. No.: B1612405
CAS No.: 915922-80-4
M. Wt: 251.28 g/mol
InChI Key: QVFRUVSZEAHUBQ-UHFFFAOYSA-N
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Description

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the oxadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.

Mechanism of Action

Target of Action

It’s known that 1,2,4-oxadiazoles, a key structural component of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these activities are diverse and depend on the exact structure of the compound.

Mode of Action

Compounds with the 1,2,4-oxadiazole moiety are known to interact with their targets through various mechanisms, including energy transfer, charge transfer, molecular re-arrangement, excited state reactions, and diffusion .

Biochemical Pathways

Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.

Result of Action

Based on the known anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may inhibit the growth of infectious agents or destroy them, leading to the alleviation of the infection.

Action Environment

Factors such as temperature, viscosity, and solvent polarity are known to affect the fluorescence quenching mechanisms of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzonitrile with 4-methylphenylhydrazine to form the corresponding hydrazone, which is then cyclized using acyl chloride to yield the oxadiazole ring . The reaction conditions often include refluxing in ethanol and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Scientific Research Applications

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anti-cancer agent and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials, such as polymers and dyes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is unique due to its specific substitution pattern and the presence of both aniline and oxadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-2-4-11(5-3-10)14-17-15(19-18-14)12-6-8-13(16)9-7-12/h2-9H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFRUVSZEAHUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589718
Record name 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-80-4
Record name 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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